Piperlongumine

Catalog No.
S539744
CAS No.
20069-09-4
M.F
C17H19NO5
M. Wt
317.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperlongumine

CAS Number

20069-09-4

Product Name

Piperlongumine

IUPAC Name

1-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydropyridin-6-one

Molecular Formula

C17H19NO5

Molecular Weight

317.34 g/mol

InChI

InChI=1S/C17H19NO5/c1-21-13-10-12(11-14(22-2)17(13)23-3)7-8-16(20)18-9-5-4-6-15(18)19/h4,6-8,10-11H,5,9H2,1-3H3/b8-7+

InChI Key

VABYUUZNAVQNPG-BQYQJAHWSA-N

SMILES

O=C1C=CCCN1C(/C=C/C2=CC(OC)=C(OC)C(OC)=C2)=O

Solubility

Soluble in DMSO

Synonyms

Piperlongumine, piperlonguminine

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCC=CC2=O

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCC=CC2=O

Description

The exact mass of the compound Piperlongumine is 317.12632 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Dioxoles - Dioxolanes - Supplementary Records. It belongs to the ontological category of cinnamamides in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Breast Cancer Treatment

Tumor Targeting

Anti-inflammatory

Antifungal

Neuroprotection

Anti-Aging

Cardiovascular Protection

Antidiabetic and Antihyperlipidemic

Piperlongumine is a naturally occurring alkaloid derived from the long pepper plant, Piper longum. It has gained attention for its potential anticancer properties, specifically its ability to selectively induce cell death in cancer cells while sparing normal cells. The compound is characterized by a unique structure that includes a 5,6-dihydropyridin-2(1H)-one scaffold and a cinnamoyl unit, which contribute to its biological activity and pharmacological effects .

Research suggests piperlongumine may act against cancer cells by increasing reactive oxygen species (ROS), leading to cell death []. However, the exact mechanism requires further investigation [].

Piperlongumine's safety profile is still being explored. Studies indicate it may cause skin, eye, or respiratory tract irritation when extracted []. As with any scientific compound, proper handling and safety precautions are essential when working with piperlongumine.

That contribute to its biological effects. Notably, it elevates reactive oxygen species (ROS) levels in cancer cells, leading to apoptosis. The compound's electrophilic nature allows it to interact with cellular macromolecules, resulting in irreversible modifications such as protein glutathionylation. This process is crucial for its cytotoxic effects . Additionally, metabolic studies have identified several metabolites of piperlongumine, including demethylated and oxidized forms, which further elucidate its chemical behavior in biological systems .

Piperlongumine exhibits significant biological activities, particularly in cancer therapy. It has been shown to:

  • Induce caspase-dependent apoptosis in various cancer cell lines.
  • Inhibit the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin signaling pathway.
  • Elevate ROS levels selectively in cancer cells, leading to oxidative stress and subsequent cell death.
  • Exhibit anti-inflammatory and antibacterial properties .

The compound has demonstrated efficacy against multiple cancer types, including breast, prostate, and colorectal cancers.

The synthesis of piperlongumine can be achieved through several methods:

  • Natural Extraction: Isolated from Piper longum using solvent extraction methods.
  • Chemical Synthesis: Various synthetic routes have been developed to create piperlongumine analogs with modified structures that retain or enhance its anticancer activity. These methods often involve the introduction of halogen or alkyl substituents at specific positions on the piperlongumine scaffold .
  • Derivatization: Synthesis of derivatives has been explored to improve selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Piperlongumine's primary application lies in oncology as a potential therapeutic agent. Its ability to selectively kill cancer cells makes it a candidate for:

  • Cancer Treatment: As a standalone treatment or in combination with other chemotherapeutic agents.
  • Research: Investigating mechanisms of action related to oxidative stress and apoptosis.
  • Drug Development: Designing new analogs with enhanced efficacy or reduced side effects.

Interaction studies have revealed that piperlongumine can synergize with other drugs, enhancing their therapeutic effects. For instance, it has been shown to work effectively alongside paclitaxel in treating intestinal cancer cells by amplifying ROS-mediated cytotoxicity . Furthermore, studies have indicated that piperlongumine can inhibit cytochrome P450 enzymes, potentially affecting drug metabolism and interactions .

Piperlongumine shares structural and functional similarities with several other compounds. Here are some notable examples:

Compound NameSourceBiological ActivityUnique Features
PiplartinePiper tuberculatumAnticancer, anti-inflammatoryContains an amide functional group
CurcuminTurmericAntioxidant, anticancerKnown for its anti-inflammatory properties
ResveratrolGrapesAntioxidant, cardioprotectiveExhibits polyphenolic structure
BerberineGoldensealAntimicrobial, anti-inflammatoryAlkaloid with diverse pharmacological effects
QuercetinVarious plantsAntioxidant, anti-inflammatoryFlavonoid known for broad health benefits

Piperlongumine is unique due to its specific mechanism of inducing ROS-mediated apoptosis selectively in cancer cells while having minimal effects on normal cells. This selectivity is a critical aspect that distinguishes it from other similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Exact Mass

317.12632271 g/mol

Monoisotopic Mass

317.12632271 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Melting Point

124 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SGD66V4SVJ

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

20069-09-4

Wikipedia

Piperlongumine
Neoeriocitrin

Dates

Modify: 2023-08-15
1: Jarvius M, Fryknäs M, D'Arcy P, Sun C, Rickardson L, Gullbo J, Haglund C, Nygren P, Linder S, Larsson R. Piperlongumine induces inhibition of the ubiquitin-proteasome system in cancer cells. Biochem Biophys Res Commun. 2013 Feb 8;431(2):117-23. doi: 10.1016/j.bbrc.2013.01.017. Epub 2013 Jan 11. PubMed PMID: 23318177.
2: Bezerra DP, Pessoa C, de Moraes MO, Saker-Neto N, Silveira ER, Costa-Lotufo LV. Overview of the therapeutic potential of piplartine (piperlongumine). Eur J Pharm Sci. 2012 Dec 11;48(3):453-463. doi: 10.1016/j.ejps.2012.12.003. [Epub ahead of print] PubMed PMID: 23238172.
3: Han SS, Son DJ, Yun H, Kamberos NL, Janz S. Piperlongumine inhibits proliferation and survival of Burkitt lymphoma in vitro. Leuk Res. 2013 Feb;37(2):146-54. doi: 10.1016/j.leukres.2012.11.009. Epub 2012 Dec 10. PubMed PMID: 23237561; PubMed Central PMCID: PMC3551475.
4: Son DJ, Kim SY, Han SS, Kim CW, Kumar S, Park BS, Lee SE, Yun YP, Jo H, Park YH. Piperlongumine inhibits atherosclerotic plaque formation and vascular smooth muscle cell proliferation by suppressing PDGF receptor signaling. Biochem Biophys Res Commun. 2012 Oct 19;427(2):349-54. doi: 10.1016/j.bbrc.2012.09.061. Epub 2012 Sep 17. PubMed PMID: 22995306; PubMed Central PMCID: PMC3495231.
5: Adams DJ, Dai M, Pellegrino G, Wagner BK, Stern AM, Shamji AF, Schreiber SL. Synthesis, cellular evaluation, and mechanism of action of piperlongumine analogs. Proc Natl Acad Sci U S A. 2012 Sep 18;109(38):15115-20. Epub 2012 Sep 4. PubMed PMID: 22949699; PubMed Central PMCID: PMC3458345.
6: Zi J, Gladstone SG, Zhan J. Specific 5-hydroxylation of piperlongumine by Beauveria bassiana ATCC 7159. Biosci Biotechnol Biochem. 2012;76(8):1565-7. Epub 2012 Aug 7. PubMed PMID: 22878194.
7: Golovine KV, Makhov PB, Teper E, Kutikov A, Canter D, Uzzo RG, Kolenko VM. Piperlongumine induces rapid depletion of the androgen receptor in human prostate cancer cells. Prostate. 2013 Jan;73(1):23-30. doi: 10.1002/pros.22535. Epub 2012 May 16. PubMed PMID: 22592999; PubMed Central PMCID: PMC3491117.
8: Park BS, Son DJ, Choi WS, Takeoka GR, Han SO, Kim TW, Lee SE. Antiplatelet activities of newly synthesized derivatives of piperlongumine. Phytother Res. 2008 Sep;22(9):1195-9. doi: 10.1002/ptr.2432. PubMed PMID: 18697182.
9: Iwashita M, Oka N, Ohkubo S, Saito M, Nakahata N. Piperlongumine, a constituent of Piper longum L., inhibits rabbit platelet aggregation as a thromboxane A(2) receptor antagonist. Eur J Pharmacol. 2007 Sep 10;570(1-3):38-42. Epub 2007 Jun 15. PubMed PMID: 17618620.
10: Chatterjee A, Dutta CP. Alkaloids of Piper longum Linn. I. Structure and synthesis of piperlongumine and piperlonguminine. Tetrahedron. 1967 Apr;23(4):1769-81. PubMed PMID: 6047519.

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